2-(4-Methylfuran-3-yl)cyclohexan-1-ol

Description

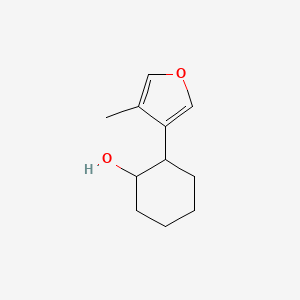

2-(4-Methylfuran-3-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a methyl-substituted furan ring at the 2-position of the cyclohexanol backbone. The furan moiety, an oxygen-containing heterocycle, confers unique electronic and steric properties to the compound. The hydroxyl group and aromatic substituent make it amenable to further functionalization, such as oxidation or etherification.

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-(4-methylfuran-3-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C11H16O2/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h6-7,9,11-12H,2-5H2,1H3 |

InChI Key |

KGPZREXTSTXMNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC=C1C2CCCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylfuran-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methylfuran in the presence of a suitable catalyst. One common method is the acid-catalyzed cyclization of 4-methylfuran-3-carboxylic acid with cyclohexanone, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in substitution reactions, where the hydroxyl group or the furan ring is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted furan or cyclohexane derivatives.

Scientific Research Applications

2-(4-Methylfuran-3-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylfuran-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol and 2-((3-Methoxyphenyl)sulfonyl)cyclohexan-1-ol

Structural Features :

- These compounds feature a sulfonyl group (-SO₂-) linked to a methoxyphenyl ring at the 2-position of cyclohexanol .

- Substituent positions differ: para-methoxy in the first compound vs. meta-methoxy in the second.

Properties :

- Polarity : The sulfonyl group increases polarity compared to the methylfuran substituent in the target compound.

Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol)

Structural Features :

- A cyclohexanol core with a complex substituent: a 4-methoxyphenyl group and a dimethylaminoethyl chain .

Comparison :

- Polarity/Bioavailability: The dimethylamino group enhances water solubility (as a salt), unlike the lipophilic methylfuran in the target compound.

- Functionality : Venlafaxine’s tertiary amine enables salt formation, a feature absent in the target compound.

Terpineol Isomers (α-, β-, γ-Terpineol)

Structural Features :

- Cyclohexanol derivatives with aliphatic substituents (e.g., methyl, isopropyl) .

- Example: α-Terpineol = 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol.

Properties :

- Physical State : Colorless to pale yellow liquids with characteristic odors, used in fragrances .

- Volatility : Higher volatility compared to the target compound due to aliphatic substituents.

- Molecular Weight : C₁₀H₁₈O (154.25 g/mol), similar to the target compound’s estimated molecular weight (~180–200 g/mol).

5-Cyclohexyl-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran

Comparison :

- Aromatic Systems : The benzofuran ring is more rigid and planar than the methylfuran in the target compound.

- Applications : Likely explored for crystallography or materials science due to its solid-state stability.

Data Table: Key Properties of Cyclohexanol Derivatives

Key Findings and Implications

- Substituent Effects :

- Electron-withdrawing groups (e.g., sulfonyl) increase polarity and hydroxyl acidity, whereas aromatic groups (furan, benzofuran) enhance stability and π-π interactions.

- Aliphatic substituents (terpineols) reduce melting points and increase volatility.

- Synthetic Flexibility: Grignard reactions () and oxidation methods () are broadly applicable to cyclohexanol derivatives.

- Pharmacological Potential: Venlafaxine’s success highlights the importance of nitrogen-containing substituents for CNS activity, a feature absent in the target compound but suggesting avenues for structural modification.

Biological Activity

2-(4-Methylfuran-3-yl)cyclohexan-1-ol is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on various biological systems and potential therapeutic applications.

Molecular Formula: C12H16O

Molecular Weight: 176.25 g/mol

IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and antioxidant agent.

Anticancer Properties

Studies have demonstrated that related furan compounds can induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and activation of caspases. For example, methyl 2-methyl-3-furyl disulfide has been shown to induce DNA breakage in human leukemia Jurkat cells, leading to apoptosis . While direct evidence for this compound's anticancer effects is still needed, its structural characteristics may contribute to similar mechanisms.

Antioxidant Activity

The antioxidant potential of furan derivatives is well-documented. Compounds that can scavenge free radicals are crucial in preventing oxidative stress-related diseases. The presence of hydroxyl groups in this compound may enhance its ability to act as an antioxidant, although specific studies are required to quantify this activity.

Case Studies and Research Findings

A few notable studies have explored the biological activities of structurally related compounds:

- Zhang et al. (2021) reported that various furan derivatives could induce significant ROS production and apoptosis in cancer cell lines, indicating a promising avenue for further research into similar compounds like this compound .

- Hou et al. (2021) found that furan-based compounds inhibited biofilm formation and quorum sensing in bacteria, suggesting a potential application in controlling bacterial infections .

- Nicolaou et al. (2023) highlighted the antibacterial properties of bis(2-methyl-3-furyl)disulfide against MRSA, reinforcing the idea that furan-containing compounds can be effective against resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Potential |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Methyl 2-methyl-3-furyl disulfide | Yes | Yes | Yes |

| Bis(2-methyl-3-furyl)disulfide | Yes | TBD | TBD |

TBD: To be determined based on future research findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.